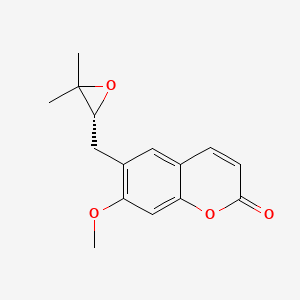

(+)-Epoxysuberosin

Beschreibung

Significance of Natural Product Research in Medicinal Chemistry

Natural products, derived from living organisms such as plants, microorganisms, and marine life, have historically served as a cornerstone of medicinal chemistry and drug discovery bioaustralis.combioaustralis.comresearchgate.netmedchemexpress.comnih.govjove.com. Their immense chemical diversity, often featuring complex stereochemistry and unique structural scaffolds, provides an unparalleled resource for identifying novel therapeutic agents bioaustralis.comresearchgate.netmedchemexpress.comnih.gov. Many of the most impactful drugs in modern medicine, spanning antibiotics, anticancer agents, and treatments for cardiovascular and inflammatory diseases, have their origins in or are inspired by natural compounds bioaustralis.commedchemexpress.comjove.comutas.edu.aulookchem.com. The intricate structures of natural products often possess inherent biological activity, having evolved over millennia to interact with specific biological targets within their producing organisms. Medicinal chemistry leverages these natural blueprints by isolating, characterizing, and often modifying these compounds to optimize their pharmacological properties, leading to the development of new drugs that address unmet medical needs bioaustralis.combioaustralis.comresearchgate.netnih.gov. The ongoing exploration of biodiversity continues to yield promising leads, underscoring the enduring importance of natural product research in the pharmaceutical pipeline bioaustralis.comresearchgate.netresearchgate.net.

Historical Context of (+)-Epoxysuberosin Discovery and Early Characterization

This compound, a coumarin derivative, was first identified and isolated from Hesperethusa crenulata by Nayar and Bhan in 1972 bioaustralis.combioaustralis.commedchemexpress.com. More recently, research has focused on its isolation from Australian native flora, notably the plant species Correa reflexa, employing advanced extraction techniques bioaustralis.combioaustralis.comresearchgate.netmedchemexpress.comresearchgate.net. Specifically, pressurized hot water extraction (PHWE), a method utilizing water under elevated temperature and pressure, has proven effective for its isolation from Correa reflexa bioaustralis.comresearchgate.netmedchemexpress.comnih.govresearchgate.net. This compound has also been reported in other plant species, including Coleonema album and Harbouria trachypleura nih.govutas.edu.aujove.comnih.gov.

Chemically, this compound is characterized by the molecular formula C₁₅H₁₆O₄ and a molecular weight of approximately 260.29 g/mol bioaustralis.comjove.comutas.edu.auresearchgate.net. Its CAS number is 80368-68-9, and it is also known by synonyms such as (R)-(+)-Epoxysuberosin bioaustralis.comjove.comutas.edu.au. As a coumarin, it belongs to a class of compounds known for their diverse biological activities bioaustralis.commedchemexpress.comutas.edu.auresearchgate.net.

Table 1: Key Characteristics and Isolation of this compound

Overview of Current Research Trajectories for this compound

Current research on this compound is primarily focused on its isolation, characterization, and the exploration of its biological activities, although its full spectrum of bioactivity remains largely unexplored bioaustralis.combioaustralis.com. Studies have indicated that this compound exhibits activity against leishmania bioaustralis.combioaustralis.com. Furthermore, in conjunction with related coumarins such as seselin and alosin, this compound has been shown to inhibit NQO1 (NAD(P)H:quinone oxidoreductase 1) activity utas.edu.auresearchgate.netresearchgate.netresearchgate.net. This finding suggests potential avenues for investigating its role in cellular redox regulation or as a modulator of enzyme activity.

Beyond direct biological screening, this compound has also served as a valuable precursor in the synthesis of other complex natural products. For instance, it has been utilized in the synthesis of compounds like (±)-trachypleuranin-B researchgate.netjove.com. The ongoing development and application of efficient extraction techniques, such as PHWE, continue to facilitate its isolation and study, making it accessible for further research and bioprospecting efforts bioaustralis.comresearchgate.netnih.govjove.comjove.com. The compound's inclusion in phytochemical databases, such as IMPPAT, allows for the computation of its physicochemical properties and drug-likeness, providing a foundation for predicting its potential as a drug lead imsc.res.in. The emerging field of reverse pharmacognosy, which seeks to identify biological targets for natural compounds, offers a promising trajectory for understanding the precise mechanisms of action of molecules like this compound, potentially revealing new therapeutic applications researchgate.net.

Eigenschaften

IUPAC Name |

6-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-15(2)13(19-15)7-10-6-9-4-5-14(16)18-12(9)8-11(10)17-3/h4-6,8,13H,7H2,1-3H3/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRVCRZHZQXYDH-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)CC2=C(C=C3C(=C2)C=CC(=O)O3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](O1)CC2=C(C=C3C(=C2)C=CC(=O)O3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies for + -epoxysuberosin

Botanical Sources and Geographic Distribution of (+)-Epoxysuberosin

The presence of this compound has been documented in a range of plant species, predominantly found in Australia and Asia.

Isolation from Hesperethusa crenulata

This compound was first isolated from Hesperethusa crenulata (also known as Thanakha) by Nayar and Bhan in 1972 bioaustralis.combioaustralis.com. This plant, a tree used traditionally in Myanmar for cosmetic and medicinal purposes, is also found in Sri Lanka, southern and western India, and the northwestern Himalayas dagonuniversity.edu.mm. The isolation process typically involves extraction with ethyl acetate, followed by chromatographic purification techniques dagonuniversity.edu.mm.

Isolation from Correa reflexa and Other Correa Species

More recently, this compound has been isolated from various species of the genus Correa, an Australian native plant genus. Notably, Smith and Bissember isolated it from Correa reflexa, commonly known as the native fuchsia, using Pressurized Hot Water Extraction (PHWE) bioaustralis.combioaustralis.com. Further studies have identified this compound in other Correa species, including Correa alba and Correa backhouseana researchgate.net. Research utilizing PHWE on Correa reflexa has reported isolation yields of this compound up to 1.2% w/w researchgate.net, with other studies indicating yields of up to 0.9% w/w researchgate.netjove.comnih.govresearchgate.netntu.edu.sgntu.edu.sg.

Identification in Harbouria trachypleura, Coleonema album, and Leionema phylicifolium

This compound has also been identified in other plant genera. It was isolated from the methanol extract of Harbouria trachypleura, a species native to the Rocky Mountains of the western United States researchgate.netnatureserve.orgwikipedia.org. Additionally, this coumarin has been reported in Coleonema album, an aromatic shrub found in South Africa researchgate.netcaymanchem.comsanbi.org, and Leionema phylicifolium, a shrub endemic to southeastern Australia nih.govwikipedia.org.

Table 1: Botanical Sources and Geographic Distribution of this compound

| Plant Species | Common Name(s) | Geographic Distribution | References |

| Hesperethusa crenulata | Thanakha | Myanmar, Sri Lanka, India, Northwestern Himalayas | bioaustralis.combioaustralis.comdagonuniversity.edu.mm |

| Correa reflexa | Native Fuchsia | Australia | bioaustralis.combioaustralis.comresearchgate.netresearchgate.netresearchgate.netjove.com |

| Correa alba | White Correa | Australia | researchgate.net |

| Correa backhouseana | - | Australia | researchgate.net |

| Harbouria trachypleura | Rough-rib Harbouria | Western United States (Wyoming, Colorado, New Mexico) | researchgate.netnatureserve.orgwikipedia.org |

| Coleonema album | - | South Africa | researchgate.netcaymanchem.comsanbi.org |

| Leionema phylicifolium | Mountain Phebalium | Southeastern Australia | nih.govwikipedia.org |

Advanced Extraction Techniques for this compound

Modern extraction techniques have been employed to efficiently isolate this compound, with a particular focus on Pressurized Hot Water Extraction (PHWE) due to its speed, efficiency, and mild operating conditions.

Pressurized Hot Water Extraction (PHWE) Protocols and Optimization

Pressurized Hot Water Extraction (PHWE) has emerged as a significant method for isolating natural products, including this compound researchgate.netresearchgate.netjove.comnih.govresearchgate.netntu.edu.sgntu.edu.sg. This technique utilizes water as a solvent under elevated temperature and pressure, allowing it to remain in a liquid state and enhancing its ability to penetrate plant matrices and extract compounds tku.edu.tw. PHWE protocols often employ readily available equipment, such as unmodified household espresso machines, making it accessible for both research and educational settings researchgate.netresearchgate.netjove.comnih.govntu.edu.sgjove.com.

A typical PHWE protocol for extracting this compound from Correa reflexa involves grinding the plant material, mixing it with sand, and packing it into a specialized chamber (portafilter). The extraction is then performed using a hot water or hydroalcoholic solution (e.g., 35% ethanol/water) at controlled temperatures and pressures researchgate.netjove.com. The mild conditions of PHWE are advantageous as they prevent the degradation or unwanted reactions of sensitive compounds, such as the epoxide ring in this compound researchgate.net. Optimization of PHWE for natural products generally involves adjusting parameters like temperature, extraction time, solvent-to-solid ratio, and pressure to maximize yield and purity tku.edu.tw.

Comparative Analysis of Extraction Efficiencies and Mildness

PHWE offers several advantages when compared to traditional extraction methods such as Soxhlet extraction or accelerated solvent extraction (ASE). It is recognized as a rapid and efficient technique, often requiring less time and solvent compared to conventional approaches tku.edu.twlcms.czresearchgate.netnih.gov. Furthermore, PHWE is considered an environmentally friendly "green" extraction method due to its use of water as the primary solvent tku.edu.twresearchgate.net.

The mildness of PHWE is a critical factor for the isolation of compounds like this compound, as it avoids harsh chemical treatments and high temperatures that could lead to decomposition or structural changes researchgate.net. Studies have highlighted that PHWE does not rupture plant cells as aggressively as sonication-assisted methods, potentially leading to cleaner extracts with fewer unwanted byproducts researchgate.net. The efficiency and practicality of PHWE have also been demonstrated through its successful application in undergraduate laboratory settings for natural product isolation, underscoring its effectiveness in yielding compounds such as this compound researchgate.netjove.comnih.govntu.edu.sgntu.edu.sgjove.com.

Table 2: Reported Yields of this compound from Correa reflexa via PHWE

| Plant Species | Extraction Method | Reported Yield Range | References |

| Correa reflexa | PHWE | Up to 1.2% w/w | researchgate.net |

| Correa reflexa | PHWE | Up to 0.9% w/w | researchgate.netjove.comnih.govresearchgate.netntu.edu.sgntu.edu.sg |

Compound List

this compound

Seselin

Alosin

(-)-Meranzin

Heraclenin

(+)-Trachypleuranin A

(±)-Trachypleuranin-B

(+)-Oxypeucedanin

(+)-Saxalin

Umbelliferone

Chromatographic Purification Strategies for this compound

The purification of this compound typically begins after an initial extraction, often using Pressurized Hot Water Extraction (PHWE) or conventional solvent extraction methods, from plant sources such as Correa reflexa jove.comntu.edu.sgresearchgate.net. The crude extract contains a variety of compounds, necessitating chromatographic separation to isolate this compound.

Flash Column Chromatography: Flash column chromatography is a widely used technique for the rapid separation of organic compounds. In the context of this compound isolation, silica gel is commonly used as the stationary phase jove.comntu.edu.sg. The mobile phase is typically a gradient mixture of non-polar and moderately polar solvents, such as hexane and ethyl acetate. For instance, a gradient elution from hexane to a mixture of hexane and ethyl acetate has been reported to effectively separate this compound from other constituents in the crude extract jove.comntu.edu.sg. The fractions collected are analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound jove.comntu.edu.sg.

Preparative Thin Layer Chromatography (TLC): While flash column chromatography provides initial separation, preparative TLC can be employed for further purification or to isolate smaller quantities of compounds from specific fractions. In some studies, preparative TLC using solvent systems like a mixture of dichloromethane and acetone has been used to remove minor impurities from isolated coumarins, including epoxysuberosin lookchem.com.

High-Performance Counter-Current Chromatography (HPCCC): Although less commonly cited specifically for this compound compared to flash chromatography, High-Performance Counter-Current Chromatography (HPCCC) is a powerful liquid-liquid partition chromatography technique that can be used for the isolation of natural products. It offers advantages such as the absence of a solid stationary phase, which can prevent irreversible adsorption and degradation of sensitive compounds. While not explicitly detailed for this compound in the provided search results, HPCCC has been successfully applied to purify other natural products like chlorogenic acid from plant extracts using various solvent systems researchgate.net.

Data Table: Chromatographic Purification of this compound

The following table summarizes the typical chromatographic parameters used for the purification of this compound based on reported methodologies.

| Chromatographic Technique | Stationary Phase | Mobile Phase (Typical) | Detection Method | Reported Purity (Example) | Yield (Example) |

|---|---|---|---|---|---|

| Flash Column Chromatography | Silica Gel | Hexane:Ethyl Acetate gradient | TLC | Not explicitly stated | Up to 0.9% w/w |

| Preparative TLC | Silica Gel | Dichloromethane:Acetone (97:3) | Not specified | Not explicitly stated | Not specified |

Detailed Research Findings:

In an educational context, Pressurized Hot Water Extraction (PHWE) followed by flash column chromatography on silica gel has been successfully implemented for undergraduate students to isolate seselin and this compound from Correa reflexa jove.comntu.edu.sgresearchgate.net. This experimental setup allowed students to isolate this compound in yields of up to 0.9% w/w jove.comresearchgate.net. The separation process involves packing a flash silica gel column and eluting with a hexane/ethyl acetate gradient, with TLC used to monitor the separation and identify fractions containing this compound jove.comntu.edu.sg. The isolated compounds are then typically characterized using NMR spectroscopy jove.com.

Another study mentions the isolation of epoxysuberosin (though not specifically the (+) enantiomer) from Harbouria trachypleura where it was obtained after initial chromatography on C-18 silica gel, followed by flash column chromatography, and final purification by preparative TLC using a hexane/ethyl acetate solvent system lookchem.com. This illustrates the multi-step chromatographic approach often required for natural product purification.

Structural Elucidation of + -epoxysuberosin

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

NMR spectroscopy is a cornerstone for determining the structure of organic molecules, providing information about the types of atoms present, their connectivity, and their spatial arrangement. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques have been instrumental in elucidating the structure of (+)-Epoxysuberosin researchgate.net.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Analyses

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule, including their chemical environment, multiplicity (due to spin-spin coupling), and integration. ¹³C NMR spectroscopy, on the other hand, reveals the carbon skeleton of the molecule. The analysis of ¹H and ¹³C NMR spectra for this compound has been crucial in assigning specific protons and carbons to their respective positions within the molecule jove.comntu.edu.sg.

The ¹H NMR spectrum of this compound, recorded in CDCl₃ at 400 MHz, shows characteristic signals for the methyl groups, methoxy group, protons within the epoxide ring, and the aromatic coumarin core. The ¹³C NMR spectrum, acquired at 100 MHz in CDCl₃, further details the carbon framework, including quaternary carbons and those bearing functional groups.

Table 1: ¹H NMR Spectroscopic Data of this compound (400 MHz, CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Number of Protons | Description |

| Methyl (gem-Me) | 1.30 | s | - | 3 | Epoxide methyl |

| Methyl (gem-Me) | 1.34 | s | - | 3 | Epoxide methyl |

| H-2' | 2.61 | dd | 14.0, 8.0 | 1 | Epoxide methylene |

| H-2' | 3.05 | dd | 14.0, 6.0 | 1 | Epoxide methylene |

| Methoxy (OMe) | 3.92 | s | - | 3 | Methoxy group |

| H-1' | 4.02 | dd | 8.0, 6.0 | 1 | Epoxide methine |

| H-5 | 5.60 | s | - | 1 | Coumarin C-5 proton |

| H-3 | 6.32 | d | 9.5 | 1 | Coumarin C-3 proton |

| H-8 | 6.95 | s | - | 1 | Coumarin C-8 proton |

| H-4 | 7.58 | d | 9.5 | 1 | Coumarin C-4 proton |

Data adapted from lookchem.com.

Table 2: ¹³C NMR Spectroscopic Data of this compound (100 MHz, CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) | Description |

| Methyl (gem-Me) | 26.1 | Epoxide methyl |

| Methyl (gem-Me) | 27.2 | Epoxide methyl |

| C-2' | 48.8 | Epoxide carbon |

| Methoxy (OMe) | 56.1 | Methoxy group |

| C-1' | 60.1 | Epoxide methine carbon |

| C-5 | 100.3 | Coumarin C-5 |

| C-8 | 110.5 | Coumarin C-8 |

| C-3 | 116.9 | Coumarin C-3 |

| C-6 | 117.3 | Coumarin C-6 |

| C-7 | 149.8 | Coumarin C-7 |

| C-4a | 156.0 | Coumarin C-4a |

| C-2 | 159.3 | Coumarin C-2 (lactone) |

| C-8a | 160.5 | Coumarin C-8a |

Data adapted from lookchem.com.

Two-Dimensional NMR (2D-NMR) Techniques for Connectivity Assignment

To confirm the connectivity and spatial relationships between atoms, various 2D NMR techniques are employed. These include COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) researchgate.netresearchgate.net. COSY experiments help establish ¹H-¹H scalar couplings, revealing which protons are adjacent to each other. HSQC experiments correlate protons directly bonded to carbons, assigning ¹³C signals to their corresponding protons. HMBC experiments are particularly valuable for establishing long-range correlations (two- and three-bond couplings) between protons and carbons, which is essential for piecing together the molecular framework and confirming the positions of substituents and functional groups, such as the epoxide side chain on the coumarin core researchgate.net.

Mass Spectrometry (MS) Applications in Molecular Structure Confirmation

Mass spectrometry is vital for determining the molecular weight and elemental composition of a compound, as well as providing insights into its fragmentation patterns, which can further confirm structural features.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the exact elemental composition of a molecule. For this compound, HRMS measurements have confirmed its molecular formula as C₁₅H₁₆O₄. For instance, HRFAB+ (High-Resolution Fast Atom Bombardment) mass spectrometry calculated a mass of 260.1049 Da for C₁₅H₁₆O₄, with an experimental value found at 260.1042 Da lookchem.com. This precise mass measurement is a critical piece of evidence in confirming the proposed structure.

Table 3: High-Resolution Mass Spectrometry Data of this compound

| Technique | Ion Type | Calculated Mass (Da) | Observed Mass (Da) | Elemental Composition |

| HRFAB+ | [M+H]⁺ | 260.1049 | 260.1042 | C₁₅H₁₆O₄ |

Data adapted from lookchem.com.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves fragmenting a selected parent ion and analyzing the resulting fragment ions. This technique provides valuable information about the structural subunits of a molecule by revealing characteristic fragmentation pathways. For coumarins, common fragmentation events include the loss of carbon monoxide (CO), ethylene oxide (C₂H₄O), or other small neutral molecules, often leading to characteristic ring-opened or rearranged ions researchgate.netnih.gov. The presence of the epoxide ring in this compound would also contribute specific fragmentation patterns, such as epoxide ring opening or loss of parts of the side chain. While specific MS/MS data for this compound is not detailed in the provided snippets, these techniques are standard for confirming the structural integrity of complex natural products researchgate.net.

Vibrational Spectroscopy for Functional Group Identification (IR Spectroscopy)

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation at characteristic frequencies. The IR spectrum of this compound would exhibit absorption bands corresponding to its key functional groups: the coumarin lactone, the methoxy group, and the epoxide ring jove.comntu.edu.sg.

Typical IR absorption bands expected for this compound include:

Lactone C=O stretch: A strong absorption band in the region of 1700-1750 cm⁻¹.

Conjugated C=C stretches: Bands in the range of 1600-1650 cm⁻¹ and around 1500-1600 cm⁻¹ associated with the aromatic and olefinic bonds of the coumarin system.

C-O stretches: Bands related to the ether linkage of the methoxy group and the lactone ester, typically found between 1000-1300 cm⁻¹.

Epoxide C-H stretching: Absorption around 3056 cm⁻¹.

Epoxide C-O-C stretching: Characteristic bands, often around 915 cm⁻¹ researchgate.netnih.gov.

Aromatic C-H stretching: Absorption above 3000 cm⁻¹.

Aliphatic C-H stretching: Absorption below 3000 cm⁻¹ for the methyl and methylene groups in the epoxide side chain.

The identification of these characteristic vibrational frequencies provides further confirmation of the presence of the expected functional groups within the this compound molecule.

Chemical Synthesis and Derivatization of + -epoxysuberosin and Analogues

Derivatization Techniques for Analytical Characterization

Functional Group Specific Derivatization for Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing critical information about molecular weight, structure, and functional groups within a sample physicsandmathstutor.comslideshare.netfiveable.me. However, many naturally occurring compounds, including coumarins like (+)-Epoxysuberosin, may not possess optimal characteristics for direct MS analysis. Derivatization is a chemical process that modifies an analyte to enhance its analytical performance, often by increasing its volatility, improving its ionization efficiency, or altering its fragmentation patterns for better detectability and identification spectroscopyonline.comsigmaaldrich.comresearchgate.netresearchgate.net.

This compound contains several functional groups that can be targeted for derivatization. Notably, the presence of hydroxyl (-OH) groups makes it amenable to reactions that convert these polar functionalities into less polar, more volatile derivatives researchgate.netbioaustralis.com. Common derivatization strategies for hydroxyl groups, widely employed in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), include silylation and acylation sigmaaldrich.comresearchgate.netresearchgate.net.

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with hydroxyl groups to form trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, respectively sigmaaldrich.comresearchgate.net. This process significantly increases volatility and can enhance ionization efficiency, leading to improved sensitivity in MS detection sigmaaldrich.com.

Acylation: Derivatization with acylating agents, such as acetyl chloride or acetic anhydride, converts hydroxyl groups into ester functionalities libretexts.org. This also increases volatility and can modify fragmentation patterns, aiding in structural elucidation.

While specific derivatization protocols tailored precisely for this compound are not detailed in the provided search results, these general methods for hydroxyl-containing compounds are highly applicable. The choice of derivatization reagent and conditions would aim to selectively target the hydroxyl groups without adversely affecting the epoxide or lactone moieties, thereby yielding derivatives suitable for sensitive and informative MS analysis.

Data Table 1: Common Derivatization Reagents for Hydroxyl Groups in MS Analysis

| Functional Group | Common Derivatization Reagent | Primary Purpose for MS Analysis | Expected Impact on MS Analysis |

| Hydroxyl (-OH) | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Increase volatility, improve ionization efficiency, enhance thermal stability | Forms TMS ethers, increasing molecular weight and improving ionization; enhances GC-MS detectability. |

| Hydroxyl (-OH) | MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) | Increase volatility, improve ionization efficiency, enhance stability | Forms TBDMS ethers, offering greater stability and reduced moisture sensitivity compared to TMS. |

| Hydroxyl (-OH) | Acetyl Chloride / Acetic Anhydride | Increase volatility, alter fragmentation patterns | Forms acetate esters, increasing molecular weight and potentially yielding characteristic fragments. |

Sustainable and "Greener" Derivatization Processes

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances epa.govsigmaaldrich.comwikipedia.org. In analytical chemistry, this translates to developing methods that minimize waste, use safer solvents, reduce energy consumption, and employ less toxic reagents sigmaaldrich.commdpi.comacs.org. Derivatization, while beneficial for analysis, can sometimes involve harsh reagents, volatile organic solvents, and multiple steps, contributing to a larger environmental footprint acs.orgtaylorandfrancis.com.

Applying green chemistry principles to the derivatization of this compound involves seeking alternatives that align with these goals:

Safer Solvents: Traditional derivatization often employs solvents like acetonitrile or pyridine, which can be toxic and pose environmental risks mdpi.com. Greener alternatives include water, ethanol, or even supercritical carbon dioxide, which are less hazardous and more environmentally benign wikipedia.orgmdpi.com.

Minimizing Derivatization Steps: The principle of "Reduce Derivatives" in green chemistry suggests minimizing or avoiding derivatization steps where possible acs.orgtaylorandfrancis.com. However, when necessary for analysis, optimizing conditions to achieve derivatization in fewer steps or with higher efficiency is crucial.

Catalysis and Atom Economy: Employing catalytic reagents over stoichiometric ones can significantly reduce waste, as catalysts are effective in small amounts and can be recycled epa.gov. Designing derivatization reactions with high atom economy ensures that a greater proportion of the starting materials are incorporated into the final product, thereby minimizing waste sigmaaldrich.comacs.org.

Energy Efficiency: Processes that require high temperatures or prolonged reaction times can be energy-intensive. Utilizing techniques like microwave-assisted or ultrasound-assisted derivatization can often reduce reaction times and energy consumption mdpi.com.

For this compound, a greener derivatization strategy might involve using water or ethanol as the reaction solvent for silylation or acylation, if compatible with the reagents. Exploring catalytic methods or optimizing reaction conditions to reduce reagent excess and reaction time would further enhance the sustainability of the process.

Data Table 2: Traditional vs. Greener Derivatization Approaches for Functional Groups

| Derivatization Aspect | Traditional Approach | Greener Alternative | Rationale for Greenness |

| Solvent | Acetonitrile, Pyridine, Dichloromethane | Water, Ethanol, Ionic Liquids, Supercritical CO₂ | Reduced toxicity, lower environmental impact, improved biodegradability, less hazardous waste generation wikipedia.orgmdpi.com. |

| Reagent Usage | Stoichiometric amounts, excess reagents | Catalytic amounts, optimized reagent stoichiometry | Minimizes waste by reducing the amount of unreacted reagents and byproducts; Principle 9 of Green Chemistry (Use Catalysts) epa.gov. |

| Reaction Conditions | Elevated temperatures, long reaction times | Microwave-assisted, Ultrasound-assisted, ambient temperature reactions | Reduced energy consumption; faster reaction rates can lead to higher throughput and less potential for degradation mdpi.com. |

| Number of Steps | Multi-step derivatization or protection/deprotection steps | One-pot derivatization, direct functionalization | Minimizes reagent use, solvent consumption, and waste generation; aligns with Principle 10 of Green Chemistry (Reduce Derivatives) sigmaaldrich.comacs.orgtaylorandfrancis.com. |

| Waste Management | Generation of significant solvent and reagent waste | Focus on atom economy, waste prevention, and use of biodegradable auxiliaries | Prevention of waste is preferred over treatment or cleanup; maximizes incorporation of materials into the final product epa.govsigmaaldrich.comacs.org. |

By adopting these greener methodologies, the analytical process for this compound can become more environmentally responsible without compromising the quality and depth of information obtained through mass spectrometry.

Compound List

this compound

BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)

MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide)

Acetonitrile

Pyridine

Dichloromethane

Water

Ethanol

Supercritical CO₂

Ionic Liquids

Acetyl Chloride

Acetic Anhydride

Biological Activity and Pharmacological Potential of + -epoxysuberosin in Vitro

Anti-Leishmanial Activity Investigations

Research indicates that (+)-Epoxysuberosin exhibits activity against Leishmania parasites bioaustralis.com. Leishmaniasis, a neglected tropical disease caused by protozoa of the genus Leishmania, poses a significant global health challenge, necessitating the development of new therapeutic agents due to drug toxicity, cost, and emerging resistance dovepress.comnih.govdndi.orgnih.govbiorxiv.orgmdpi.com. Despite the reported activity of this compound, its specific in vitro antileishmanial effects, including quantitative measures such as half-maximal inhibitory concentrations (IC50), are not detailed in the available literature, suggesting that this area of its biological profile remains largely unexplored bioaustralis.com.

Enzyme Inhibition Studies: NQO1 Activity Modulation

This compound has been identified as an inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1) researchgate.net. NQO1 is a flavoprotein enzyme involved in the detoxification of quinones and plays roles in cellular antioxidant defense and the stabilization of tumor suppressor proteins like p53 plos.orgmdpi.com. The inhibition of NQO1 by this compound places it within a class of compounds, including other coumarins such as seselin, alosin, and (–)-meranzin, that modulate this enzyme's activity researchgate.netbiocrick.com. Known potent inhibitors like dicoumarol also target NQO1 researchgate.netbrighton.ac.uk. However, specific quantitative data, such as the IC50 value for this compound's inhibition of NQO1, are not provided in the reviewed studies.

Mechanisms of Action at the Cellular and Molecular Level

The precise cellular and molecular mechanisms through which this compound exerts its biological effects are not extensively elucidated in the current scientific literature. The primary documented molecular interaction is its inhibition of NQO1 researchgate.net. NQO1's known functions include catalyzing the two-electron reduction of quinones to less reactive hydroquinones, thereby bypassing the formation of reactive semiquinones that can lead to oxidative stress plos.orgmdpi.com. NQO1 also plays a role in stabilizing proteins like p53, protecting them from degradation plos.orgmdpi.com. While these are established roles of NQO1, the specific downstream cellular or molecular consequences of this compound's inhibition of NQO1, or its mechanisms against Leishmania parasites, require further investigation.

Identification of Potential Pharmacological Targets

Based on the available research, NAD(P)H:quinone oxidoreductase 1 (NQO1) emerges as a significant potential pharmacological target for this compound, given its demonstrated inhibitory effect on this enzyme researchgate.net. Modulation of NQO1 activity could underlie some of the compound's observed or potential therapeutic effects, particularly in contexts where NQO1 plays a role in disease pathways. While this compound shows activity against Leishmania parasites bioaustralis.com, specific molecular targets within these parasites responsible for this activity have not yet been identified in the reviewed literature.

Note on Data Tables: The reviewed literature does not provide specific quantitative data, such as IC50 values, for the in vitro activities of this compound discussed herein. Therefore, data tables could not be generated.

Compound List:

this compound

Seselin

Alosin

(–)-Meranzin

Heraclenin

(+)-Oxypeucedanin

(+)-Saxalin

Umbelliferone

(+)-Trachypleuranin-A

(±)-Trachypleuranin-B

Dicoumarol

Structure-activity Relationship Sar Studies of + -epoxysuberosin and Its Analogues

Systematic Chemical Modification and Activity Profiling

Systematic chemical modifications of natural products are fundamental to SAR studies, aiming to correlate structural changes with altered biological activity. For (+)-Epoxysuberosin, direct studies detailing extensive chemical modifications and subsequent activity profiling are limited within the provided literature snippets. However, its known biological activity primarily revolves around its reported inhibitory effect on NQO1 (NAD(P)H:quinone oxidoreductase 1) researchgate.netresearchgate.net. In these studies, this compound, along with other coumarins like seselin, alosin, and (-)-meranzin, demonstrated NQO1 inhibitory properties, with (-)-meranzin showing activity comparable to the known inhibitor dicoumarol researchgate.netresearchgate.net.

This compound has also served as a precursor in the synthesis of other coumarin derivatives. For instance, it has been utilized in the synthesis of (±)-trachypleuranin-B researchgate.netresearchgate.net. Additionally, it was used in the synthesis of related natural products (+)-trachypleuranin A and (–)-yuehgesin B researchgate.netresearchgate.net. However, the specific SAR data or detailed activity profiles of these synthesized analogues resulting from modifications of this compound are not extensively detailed in the available search results. The primary reported activity for this compound itself is its NQO1 inhibition, providing a baseline for future SAR investigations.

Computational Approaches to SAR Analysis

Computational methods play a pivotal role in modern SAR studies, enabling the prediction of biological activity based on molecular structure and facilitating the design of new compounds with improved properties. While specific computational SAR studies directly involving this compound were not found in the provided literature snippets, the general methodologies are well-established.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are powerful in silico tools used to predict the binding of small molecules (ligands) to biological targets, such as proteins or enzymes uneb.brnih.govresearchgate.net. These techniques involve representing the protein and ligand in three dimensions, using algorithms to explore possible binding poses, and employing scoring functions to estimate the binding affinity uneb.brnih.gov. Such studies are instrumental in understanding molecular interactions, identifying key binding residues, and guiding lead optimization by predicting how structural modifications might affect binding uneb.brnih.gov. For example, molecular docking has been applied to predict binding modes of bioactive molecules and to analyze interactions with targets like SARS-CoV-2 proteins mdpi.comnih.gov. However, specific reports detailing molecular modeling or docking studies performed on this compound or its analogues were not identified in the provided search results.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies establish mathematical relationships between the chemical structure of compounds and their biological activity mdpi.comnih.govcas.org. These models often utilize various molecular descriptors, such as hydrophobicity, electronic properties, and hydrogen bonding capabilities, to predict activity nih.gov. QSAR is valuable for identifying structural features that are critical for a compound's efficacy and for designing new molecules with enhanced activity or desired properties mdpi.comcas.org. For instance, QSAR models have been developed to predict antidepressant effects based on molecular descriptors nih.gov. However, specific QSAR studies focused on this compound were not found within the provided literature snippets.

Application of Machine Learning (ML) and Artificial Intelligence (AI) in SAR

Machine Learning (ML) and Artificial Intelligence (AI) are increasingly integrated into drug discovery and SAR studies, offering advanced capabilities for analyzing large datasets and identifying complex patterns cas.orgnih.govcas.org. ML algorithms, particularly deep learning, can uncover trends and insights from vast amounts of data that might be intractable for human analysis, aiding in structure prediction and optimization cas.orgcas.org. These technologies can help design novel structures by predicting properties like solubility and bioactivity cas.org. While AI and ML are recognized as powerful tools in drug discovery and SAR analysis, specific applications or studies utilizing these approaches for this compound were not evident in the provided search results.

Q & A

Q. What are the established methods for isolating (+)-Epoxysuberosin from natural sources, and what yields can researchers expect?

this compound has been isolated from Correa reflexa using pressurized hot water extraction (PHWE) , a method optimized for efficiency and minimal solvent use. For example, third-year undergraduate labs achieved yields of up to 1.1% w/w seselin and 0.9% w/w this compound using PHWE . Traditional solvent extraction (e.g., ethanol, methanol) is also viable but may require post-extraction purification via column chromatography. Researchers should validate plant material authenticity and optimize extraction parameters (temperature, pressure, solvent polarity) to maximize yield .

Q. What biological activities of this compound have been documented, and what model systems were used?

this compound demonstrates anti-Leishmania activity , though specific mechanisms remain underexplored. Early studies used in vitro assays with promastigote/amastigote cultures, but no peer-reviewed in vivo data exists. Researchers should prioritize dose-response studies, cytotoxicity profiling (e.g., mammalian cell lines like HEK293), and comparative analyses with known anti-parasitic coumarins (e.g., osthole) .

Q. How should this compound be stored and handled to ensure stability in experimental settings?

The compound is stable at -20°C in lyophilized form and is soluble in DMSO, ethanol, or methanol . For cell-based assays, prepare stock solutions in anhydrous DMSO (≤0.1% final concentration to avoid cytotoxicity). Always confirm solubility and stability via HPLC (>95% purity) before critical experiments .

Advanced Research Questions

Q. What experimental design considerations are critical for minimizing bias in this compound bioactivity studies?

Bias mitigation requires double-blinding , randomized allocation of treatment groups, and rigorous controls (e.g., vehicle-only, positive controls like miltefosine for anti-Leishmania assays). Schulz et al. (1995) demonstrated that inadequate allocation concealment can inflate treatment effects by 41% . Use PRISMA guidelines for systematic reviews and meta-analyses to standardize reporting .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions may arise from variations in extraction methods, purity, or assay conditions. Apply sensitivity analyses (e.g., testing multiple batches) and cross-validate findings using orthogonal assays (e.g., fluorescence-based vs. colorimetric viability assays). Meta-analyses following Cochrane Handbook protocols can identify confounding variables .

Q. What strategies optimize this compound’s solubility and bioavailability for in vivo studies?

Formulation with nanocarriers (e.g., liposomes) or co-solvents (PEG-400) can enhance bioavailability. Preclinical pharmacokinetic studies should assess plasma half-life, tissue distribution, and metabolite profiling via LC-MS/MS. Prior work on structurally similar coumarins (e.g., bergamottin) suggests tailoring formulations to improve intestinal absorption .

Q. How can structural elucidation and purity of this compound be rigorously validated?

Combine NMR (¹H, ¹³C, 2D-COSY) for structural confirmation with HPLC-MS for purity assessment (>95%). For novel derivatives, X-ray crystallography or computational modeling (DFT) can resolve stereochemical ambiguities. Reference standards from authenticated sources (e.g., natural product repositories) are essential .

Q. What methodologies are recommended for establishing structure-activity relationships (SAR) of this compound derivatives?

Synthesize analogs via epoxide ring-opening or side-chain modifications , then screen against target pathogens (e.g., Leishmania donovani). Use multivariate analysis to correlate substituent electronegativity/logP with activity. High-throughput screening (HTS) paired with molecular docking (e.g., targeting Leishmania N-myristoyltransferase) can identify lead compounds .

Q. How should researchers address gaps in toxicity data for this compound?

Conduct acute/chronic toxicity assays in rodent models (OECD Guidelines 423/452) and genotoxicity screens (Ames test, comet assay). Prioritize dose-escalation studies with histopathological analysis. MedChemExpress safety guidelines emphasize rigorous impurity profiling and adherence to GLP standards .

Methodological Resources

- Experimental Design : Follow Cochrane Handbook and PRISMA guidelines for reproducible bioactivity studies .

- Data Analysis : Use tools like R or GraphPad Prism for dose-response modeling (IC₅₀ calculations) and meta-analyses.

- Synthesis & Characterization : Adopt Beilstein Journal protocols for reporting novel derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.